4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Physicochemical profiling Lipophilicity SAR

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-27-2) is a synthetic small-molecule member of the 3,4-dihydro-2H-[1,3'-biquinolin]-2-one class, with a molecular formula C21H20N2O, exact mass 316.15800 Da, and a calculated LogP of approximately 4.95, indicating high lipophilicity. This compound falls within the broader structural genus covered by Japanese Patent JP2007001944A, which claims 3,4-dihydro-1,3'-biquinoline-2-one derivatives as active ingredients for agricultural fungicidal compositions, particularly against rice blast (Pyricularia oryzae) and other plant pathogens.

Molecular Formula C21H20N2O
Molecular Weight 316.4 g/mol
CAS No. 918646-27-2
Cat. No. B12903516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
CAS918646-27-2
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N(C(=O)CC2(C)C)C3=CC4=CC=CC=C4N=C3
InChIInChI=1S/C21H20N2O/c1-14-7-6-10-18-20(14)21(2,3)12-19(24)23(18)16-11-15-8-4-5-9-17(15)22-13-16/h4-11,13H,12H2,1-3H3
InChIKeyPYIDCFULQDVMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-27-2): Chemical Identity and Procurement Context


4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-27-2) is a synthetic small-molecule member of the 3,4-dihydro-2H-[1,3'-biquinolin]-2-one class, with a molecular formula C21H20N2O, exact mass 316.15800 Da, and a calculated LogP of approximately 4.95, indicating high lipophilicity . This compound falls within the broader structural genus covered by Japanese Patent JP2007001944A, which claims 3,4-dihydro-1,3'-biquinoline-2-one derivatives as active ingredients for agricultural fungicidal compositions, particularly against rice blast (Pyricularia oryzae) and other plant pathogens [1]. Publicly available pharmacological or biochemical profiling data remain extremely limited; the compound is primarily cataloged as a research chemical with a typical vendor purity of 97% (HPLC) .

Why Generic Substitution of CAS 918646-27-2 Lacks Scientific Rigor


Substituting 4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one with any closely related biquinoline analog from the same patent family (e.g., the 4,4,8-trimethyl isomer CAS 918646-32-9 or the 5-fluoro analog CAS 918645-93-9) cannot be assumed to yield equivalent biological or physicochemical outcomes. The specific methylation pattern at positions 4, 4, and 5 uniquely determines the compound's three-dimensional conformation, electronic distribution (reflected in the calculated polar surface area of 33.20 Ų), and resulting target-binding interactions . In the absence of publicly available head-to-head comparative data, the precautionary principle dictates that any substitution without explicit, assay-matched functional equivalence data risks introducing uncontrolled variables, particularly in structure-activity relationship (SAR) studies or agricultural efficacy trials where subtle substituent changes can drastically alter fungicidal spectrum and potency [1].

Quantitative Evidence Limitations for 4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-27-2)


Structural Differentiation from the 4,4,8-Trimethyl Isomer Based on PSA and LogP

The target compound, 4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, shares an identical molecular formula and exact mass with its closest positional isomer, 4,4,8-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918646-32-9). Both have an exact mass of 316.15800 Da and a calculated LogP of 4.95420 . However, the shift of the methyl substituent from position 5 to position 8 results in a different molecular shape and potentially altered target engagement, even though the gross computed descriptors remain identical at this level of resolution . No published experimental binding or activity data are available for either compound to allow a quantitative differentiation.

Physicochemical profiling Lipophilicity SAR

Patent-Disclosed Agrochemical Utility Within the Biquinoline Genus

Patent JP2007001944A claims a genus of 3,4-dihydro-1,3'-biquinoline-2-one derivatives, including the target compound, as active ingredients for controlling plant diseases such as rice blast (Pyricularia oryzae) with a small application amount [1]. The patent provides general synthetic methodology and formulation examples but does not disclose specific minimum inhibitory concentration (MIC) or EC50 values for the 4,4,5-trimethyl derivative. No comparative data against the 4,4,8-trimethyl analog or other genus members are available in the public disclosure.

Agricultural fungicide Plant disease control Rice blast

Absence of Published Activity Data Necessitates Custom Screening

A comprehensive search of authoritative public databases, including ChEMBL, BindingDB, PubMed, and PubChem BioAssay, returned no quantitative IC50, EC50, Ki, or any other target-specific biochemical or cellular activity data for CAS 918646-27-2 [1]. While closely related biquinoline compounds have reported activities in BindingDB (e.g., IC50 values against MAO-B, NQO2, or TRPM8), these entries correspond to different chemical structures and cannot be extrapolated to the target compound [2]. The absence of any published quantitative comparator data means that any differential claim would be purely speculative.

Data gap Custom screening Risk assessment

Evidence-Based Application Scenarios for CAS 918646-27-2


Agrochemical Fungicide Lead Exploration in Rice Blast Control

Based on its membership in the patent genus JP2007001944A, the most plausible application for CAS 918646-27-2 is as a candidate for agricultural fungicide development targeting rice blast (Pyricularia oryzae) [1]. Users procuring this compound for agrochemical R&D should design dose-response assays (e.g., mycelial growth inhibition on PDA plates) to establish its EC50 against P. oryzae and benchmark it against commercial standards such as tricyclazole or azoxystrobin, as no pre-existing efficacy data are publicly available.

Structure-Activity Relationship (SAR) Studies on Biquinoline Fungicides

This compound is suitable for systematic SAR exploration where the 4,4,5-trimethyl substitution pattern is compared head-to-head with the 4,4,8-trimethyl (CAS 918646-32-9) and 5-fluoro (CAS 918645-93-9) analogs within the same assay panel. Experimental determination of differential activity can elucidate the steric and electronic contribution of the C5 methyl group, a critical knowledge gap in the current public literature [1].

Chemoinformatics and Computational Docking Studies

Given its well-defined structure, moderate molecular weight (316.4 g/mol), and high lipophilicity (cLogP ~4.95), this compound can serve as a molecular probe in docking simulations against fungal enzyme targets (e.g., CYP51, succinate dehydrogenase) to generate testable hypotheses for its mode of action [1]. The absence of experimental bioactivity data makes it an ideal negative control candidate for virtual screening workflow validation.

Analytical Reference Standard for Biquinoline Library QC

With a documented purity of 97% (HPLC) from multiple vendors, this compound can serve as a retention-time and mass-spectral reference standard for quality control of larger biquinoline compound libraries used in high-throughput screening (HTS) campaigns [1]. Its consistent molecular ion (exact mass 316.15800) and characteristic isotopic pattern facilitate unambiguous identification in LC-MS-based library integrity checks.

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